molecular formula C20H18BrNO4 B2564974 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 845651-41-4

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B2564974
CAS No.: 845651-41-4
M. Wt: 416.271
InChI Key: DCGOULBQKSQVSI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate (CAS 845651-41-4) is a synthetic small molecule with a molecular formula of C20H18BrNO4 and a molecular weight of 416.27 g/mol . This compound belongs to a class of chromenone (flavonoid-like) derivatives that are of significant interest in medicinal chemistry and anticancer research. The structure features a bromophenyl substituent and a diethylcarbamate functional group. Recent scientific literature highlights that incorporating an N,N-diethylcarbamate moiety into related aurone and chromenone scaffolds can markedly enhance their cytotoxic activity . Studies on structurally similar pyrazole-based aurone analogs functionalized with the N,N-diethylcarbamate group have demonstrated potent activity against human gastric adenocarcinoma (AGS) cell lines, with some analogs exhibiting IC50 values as low as 6.5 µM, outperforming reference drugs like oxaliplatin . Molecular docking studies suggest that such compounds can interact with molecular targets like the human epidermal growth factor receptor (HER2), which is implicated in certain gastric and ovarian cancers . This makes 3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate a valuable candidate for researchers investigating new therapeutic agents, structure-activity relationships (SAR), and mechanisms of action in oncology. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)26-15-9-10-16-18(11-15)25-12-17(19(16)23)13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGOULBQKSQVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Carbamoylation: The final step involves the reaction of the bromophenyl chromenone intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired diethylcarbamate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The chromenone core can be subjected to oxidation or reduction under appropriate conditions.

    Hydrolysis: The diethylcarbamate moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized chromenone derivatives.

    Reduction: Formation of reduced chromenone derivatives.

    Hydrolysis: Formation of the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets. The bromophenyl group and chromenone core can interact with various enzymes and receptors, potentially inhibiting their activity. The diethylcarbamate moiety may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 3 and 7, as well as halogenation patterns. These modifications impact molecular weight, lipophilicity (logP), and bioavailability:

Compound Name Position 3 Substituent Position 7 Group Molecular Weight (g/mol) logP (Predicted) Key References
Target Compound 4-Bromophenyl Diethylcarbamate ~443.3 ~4.2
[3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate 4-Bromophenyl (+2-methyl) Dimethylcarbamate ~429.3 ~3.8
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 4-Chlorophenyl 3-Methoxybenzoate ~406.8 ~5.2
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate 2-Methoxyphenyl 4-Methylbenzoate ~406.4 ~4.0
3,5-Dihydroxy-2-(3-(4-hydroxy-3-methoxyphenyl)... diethylcarbamate Complex substituents Diethylcarbamate ~607.3 ~2.5

Key Observations :

  • Carbamate vs. Ester : Diethylcarbamate (target) is more lipophilic than dimethylcarbamate () or benzoate esters (), which may improve membrane permeability but reduce aqueous solubility .
  • Molecular Weight : All analogs fall below 500 g/mol, complying with Lipinski’s rule for drug-likeness .
Anti-Inflammatory Effects
  • Target Compound: No direct data, but bromophenyl-containing analogs (e.g., 1,3,4-oxadiazoles) show 59.5–61.9% inhibition of carrageenan-induced edema, comparable to indomethacin .
Enzyme Inhibition
  • 2-Methoxyphenyl Analog : Exhibits stable binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer’s disease therapy .
  • Dimethylcarbamate Analog : Lacks enzymatic data, but its lower lipophilicity compared to the target compound may reduce CNS penetration .
Antitumor Activity
  • Silibinin Derivatives : Complex diethylcarbamate derivatives (e.g., ) demonstrate antitumor effects, though their activity is attributed to additional hydroxyl and prenyl groups .

Toxicity Considerations

  • Severity Index (SI) : Bromophenyl oxadiazoles () have lower SI values (0.75–0.83) than indomethacin (2.67), suggesting favorable safety .
  • Halogen Toxicity : Bromine’s larger atomic radius may increase hepatotoxicity risk compared to chlorine or methoxy groups .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₈BrN₃O₃
Molecular Weight: 392.26 g/mol
IUPAC Name: 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

This compound belongs to a class of chromenone derivatives , which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Several studies have indicated that chromenone derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Research has demonstrated that the bromine substitution on the phenyl ring can enhance cytotoxicity against cancer cells due to increased lipophilicity and improved interaction with cellular membranes.

Antimicrobial Properties

Chromene derivatives have also been reported to possess antimicrobial activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival. For example, studies indicate that 4-oxo-chromenes can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of chromenone derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Study on Anticancer Activity:
    A study published in European Journal of Medicinal Chemistry evaluated various chromenone derivatives, including those with bromine substitutions, for their anticancer effects. The results indicated that these compounds significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the micromolar range.
  • Antimicrobial Evaluation:
    Research conducted by Journal of Antibiotics highlighted the antimicrobial efficacy of substituted chromenes against Staphylococcus aureus and Escherichia coli. The study found that compounds with electron-withdrawing groups (like bromine) showed enhanced activity compared to their unsubstituted counterparts.
  • Anti-inflammatory Mechanism:
    A paper in Phytotherapy Research discussed the anti-inflammatory mechanisms of chromenone derivatives, demonstrating their ability to reduce inflammation markers in animal models of arthritis.

Data Tables

PropertyValue/Description
Molecular Weight392.26 g/mol
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityActive against Gram-positive/negative bacteria
Anti-inflammatory ActivityInhibits COX and pro-inflammatory cytokines

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